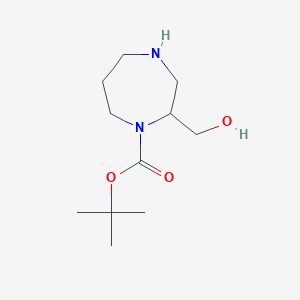
(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C24H31NO4 and its molecular weight is 397.515. The purity is usually 95%.
BenchChem offers high-quality (1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,3s,5R,7S)-methyl 3-(4-phenyltetrahydro-2H-pyran-4-carboxamido)adamantane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Polymer Science
Research has focused on synthesizing and characterizing new polyamides containing adamantyl and diamantyl moieties in their main chains. These polyamides, synthesized from various adamantane derivatives, exhibited medium inherent viscosities, high tensile strengths, and significant thermal stability, as evidenced by their high glass transition and decomposition temperatures (Chern, Shiue, & Kao, 1998). Such properties make them promising materials for high-performance applications.
Impact on Glass Transition Temperatures in Vinyl Polymers
The incorporation of adamantane derivatives into vinyl polymers has been shown to significantly increase glass transition temperatures. This is exemplified in a study where adamantane-containing methacrylates were synthesized and polymerized, leading to a remarkable increase in the glass transition temperature compared to polystyrene. The study highlights the potential of adamantane derivatives in creating polymers with enhanced thermal properties (Acar et al., 2000).
Applications in Organic Synthesis and Drug Development
In the field of organic synthesis, adamantane derivatives have been utilized for creating various compounds with potential pharmacological applications. For instance, new pyrazoles and amines of the adamantane series were synthesized and evaluated for their anti-smallpox activity (Moiseev et al., 2012). Such research underscores the versatility of adamantane derivatives in drug development.
Structural and Spectral Analysis
Adamantane derivatives have been the subject of detailed structural and spectral analysis. For example, studies on pyrazole-4-carboxylic acid derivatives involving adamantane have combined experimental and theoretical approaches to characterize their structures and electronic properties (Viveka et al., 2016). These analyses are crucial for understanding the fundamental properties of such compounds.
Advancements in Polymer Properties
Advancements in polymer properties through the use of adamantane derivatives have been significant. A study on new polyamides derived from adamantane-based monomers revealed improved solubility and mechanical properties, making them suitable for various high-performance applications (Chern, Lin, & Kao, 1998).
特性
IUPAC Name |
methyl 3-[(4-phenyloxane-4-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-28-21(27)22-12-17-11-18(13-22)15-23(14-17,16-22)25-20(26)24(7-9-29-10-8-24)19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJPADDUDVRTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2366554.png)
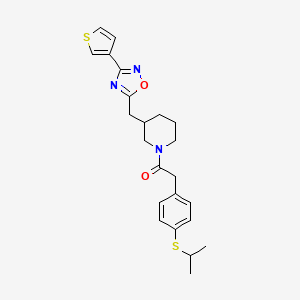
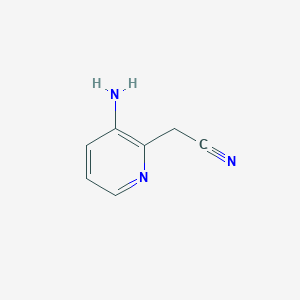
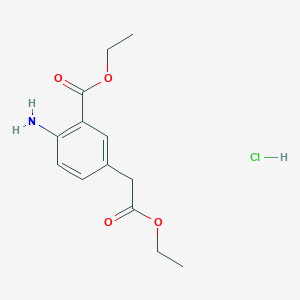
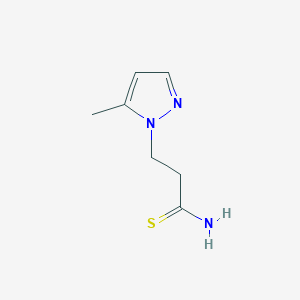
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)
![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)

![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)


